benzomalvin C benzomalvin C Benzomalvin C(cas#  157047-98-8) is a weak antagonist of the neurokinin-1 (NK1) receptor inhibiting binding of substance P by 46% when used at 100 μg/ml in vitro. It is also a weak inhibitor of indolamine 2,3-dioxygenase (IDO) with an IC50 value of 130 μM for recombinant IDO. It was isolated from Penicillium and contains an epoxide group at C-19 and C-20, which is not present in benzomalvins A, B, or E.
Brand Name: Vulcanchem
CAS No.: 157047-98-8
VCID: VC0005594
InChI: InChI=1S/C24H17N3O3/c1-26-21(28)17-12-6-8-14-19(17)27-22(29)16-11-5-7-13-18(16)25-23(27)24(26)20(30-24)15-9-3-2-4-10-15/h2-14,20H,1H3
SMILES: CN1C(=O)C2=CC=CC=C2N3C(=O)C4=CC=CC=C4N=C3C15C(O5)C6=CC=CC=C6
Molecular Formula: C24H17N3O3
Molecular Weight: 395.4 g/mol

benzomalvin C

CAS No.: 157047-98-8

Inhibitors

VCID: VC0005594

Molecular Formula: C24H17N3O3

Molecular Weight: 395.4 g/mol

benzomalvin C - 157047-98-8

CAS No. 157047-98-8
Product Name benzomalvin C
Molecular Formula C24H17N3O3
Molecular Weight 395.4 g/mol
IUPAC Name 6'-methyl-3-phenylspiro[oxirane-2,7'-quinazolino[3,2-a][1,4]benzodiazepine]-5',13'-dione
Standard InChI InChI=1S/C24H17N3O3/c1-26-21(28)17-12-6-8-14-19(17)27-22(29)16-11-5-7-13-18(16)25-23(27)24(26)20(30-24)15-9-3-2-4-10-15/h2-14,20H,1H3
Standard InChIKey TWDKBDSVUUKABK-UHFFFAOYSA-N
SMILES CN1C(=O)C2=CC=CC=C2N3C(=O)C4=CC=CC=C4N=C3C15C(O5)C6=CC=CC=C6
Canonical SMILES CN1C(=O)C2=CC=CC=C2N3C(=O)C4=CC=CC=C4N=C3C15C(O5)C6=CC=CC=C6
Appearance A solid
Description Benzomalvin C(cas#  157047-98-8) is a weak antagonist of the neurokinin-1 (NK1) receptor inhibiting binding of substance P by 46% when used at 100 μg/ml in vitro. It is also a weak inhibitor of indolamine 2,3-dioxygenase (IDO) with an IC50 value of 130 μM for recombinant IDO. It was isolated from Penicillium and contains an epoxide group at C-19 and C-20, which is not present in benzomalvins A, B, or E.
Synonyms benzomalvin C
PubChem Compound 190865
Last Modified Nov 11 2021
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